
N-(2-Oxazolin-2-yl)-1-indanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an indene moiety fused with an oxazoline ring, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with an appropriate amine and an oxazoline derivative. The reaction is often carried out under mild conditions, using catalysts such as palladium or copper to facilitate the formation of the desired product. The process may involve steps such as hydrogenation, amidation, and cyclization to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxazoline ring to an amine or alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-ylamine: Shares the indene moiety but lacks the oxazoline ring.
4,5-Dihydrooxazol-2-amine: Contains the oxazoline ring but lacks the indene moiety.
N-(2,3-Dihydro-1H-inden-1-yl)formamide: Similar structure with a formamide group instead of the oxazoline ring.
Uniqueness
N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine is unique due to the combination of the indene and oxazoline moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
33587-61-0 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-10-9(3-1)5-6-11(10)14-12-13-7-8-15-12/h1-4,11H,5-8H2,(H,13,14) |
Clé InChI |
USPOZAMBZZCKGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1NC3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


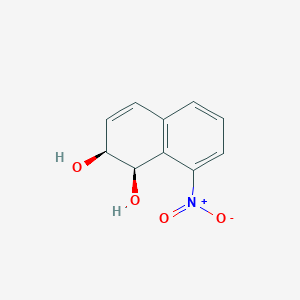
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)
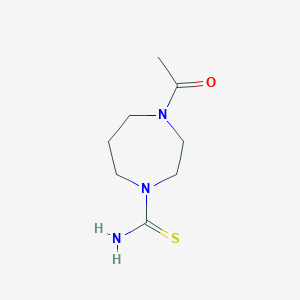

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
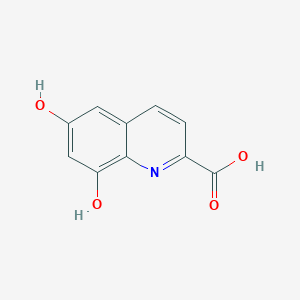

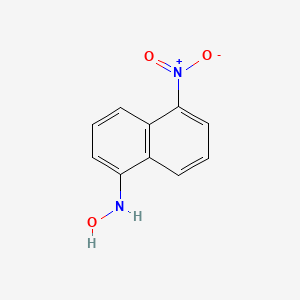
![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)


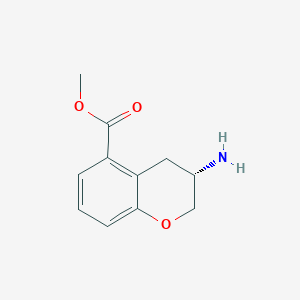
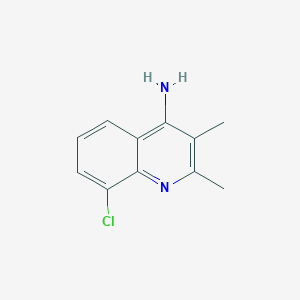
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)
